molecular formula C4H6Cl3NO B1212436 2,2,2-Trichloro-N,N-dimethylacetamide CAS No. 7291-33-0

2,2,2-Trichloro-N,N-dimethylacetamide

Cat. No.: B1212436
CAS No.: 7291-33-0
M. Wt: 190.45 g/mol
InChI Key: WGBMKQSRUSKSOM-UHFFFAOYSA-N
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Description

Contextual Overview of Halogenated Acetamides as Research Subjects

Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a cornerstone of modern chemistry. nih.gov The introduction of halogens into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.com This strategic modification is a fundamental tool in the design of new pharmaceuticals, agrochemicals, and advanced materials.

Within this broad class, halogenated acetamides represent a versatile group of molecules. The amide functional group itself is a critical component of many biologically active compounds and polymers. The addition of halogen atoms to the acetyl group can influence the compound's reactivity, stability, and conformational preferences. For instance, the presence of electron-withdrawing halogens can enhance the electrophilicity of the carbonyl carbon, making the amide susceptible to nucleophilic attack. This reactivity is often exploited in various synthetic transformations.

Historical Development and Initial Academic Investigations of 2,2,2-Trichloro-N,N-dimethylacetamide

The synthesis of N,N-dimethylacetamide (DMAc), the non-halogenated parent compound, was described as early as 1931 by heating acetic acid and dimethylamine (B145610). orgsyn.org The preparation of chlorinated acetamides, such as N-aryl 2-chloroacetamides, has been extensively documented, typically involving the chloroacetylation of corresponding amines. nih.gov It is highly probable that the initial synthesis of this compound was achieved through the reaction of trichloroacetyl chloride with dimethylamine.

Early academic investigations into such compounds were likely driven by an interest in understanding the impact of the bulky and highly electronegative trichloromethyl group on the properties and reactivity of the amide functionality. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would have been crucial in characterizing the structure and electronic environment of the molecule.

Significance and Broad Scope of Research on this compound in Organic Synthesis

The significance of this compound in organic synthesis stems from its unique combination of functional groups. The trichloromethyl group can act as a leaving group in certain reactions or influence the reactivity of the adjacent carbonyl group. The N,N-dimethylamide moiety provides a stable, polar aprotic platform.

While specific, widespread applications of this compound as a reagent are not extensively documented in mainstream literature, its structural analogues and the broader class of halogenated amides are utilized in several areas. For example, trichloroacetimidates, which are structurally related, are important intermediates in glycosylation reactions and the synthesis of allylic amines. The reactivity of the carbon-halogen bonds in similar structures allows for their use in the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the study of such molecules contributes to a deeper understanding of reaction mechanisms, conformational analysis, and the physical organic chemistry of amides. The spectroscopic data available for this compound provides valuable benchmarks for computational and theoretical studies of halogenated organic compounds.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H6Cl3NO nih.gov
Molecular Weight 190.45 g/mol
CAS Number 7291-33-0 nih.gov
IUPAC Name This compound
SMILES CN(C)C(=O)C(Cl)(Cl)Cl

Spectroscopic Data

Spectroscopic TechniqueKey FeaturesSource
¹⁵N NMR Chemical shift data available
GC-MS Mass spectrometry data available
IR Spectra Vapor phase IR spectrum available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl3NO/c1-8(2)3(9)4(5,6)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBMKQSRUSKSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223214
Record name 2,2,2-Trichloro-N,N-dimethylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7291-33-0
Record name 2,2,2-Trichloro-N,N-dimethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloro-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2,2 Trichloro N,n Dimethylacetamide

Established Laboratory Synthesis Protocols for 2,2,2-Trichloro-N,N-dimethylacetamide

The most conventional and widely established method for synthesizing this compound is through the acylation of dimethylamine (B145610) with a suitable trichloroacetylating agent. This approach is analogous to the industrial production of its non-halogenated counterpart, N,N-dimethylacetamide (DMAC), which is often prepared from dimethylamine and acetic acid or its derivatives. chemicalbook.comgoogle.comgoogle.com

In a typical laboratory setting, this synthesis involves the reaction of dimethylamine with trichloroacetyl chloride. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of trichloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, or by using an excess of dimethylamine. The reaction is generally straightforward and provides the desired N,N-disubstituted amide.

Table 1: Established Laboratory Synthesis of this compound

Reactant 1Reactant 2Product
DimethylamineTrichloroacetyl ChlorideThis compound
(CH₃)₂NHCCl₃COClC₄H₆Cl₃NO

Advancements in Trichloroacetylation Reactions Utilizing Precursors

Modern synthetic chemistry has focused on developing more versatile and efficient methods for trichloroacetylation, often employing alternative precursors to the highly reactive and corrosive trichloroacetyl chloride.

One significant advancement involves the use of trichloroacetonitrile (B146778). In this approach, an alcohol reacts with trichloroacetonitrile in the presence of a base to form a 2,2,2-trichloroacetimidate intermediate. This intermediate can then undergo a catalyzed rearrangement to yield an N-substituted trichloroacetamide (B1219227). orgsyn.org While this specific rearrangement is demonstrated for more complex structures, the methodology highlights trichloroacetonitrile as a viable precursor for the trichloroacetyl group.

Another key development is the in situ generation of the trichloroacetylating agent. Research has shown that trichloroacetyl chloride can be produced on-demand from less hazardous precursors, thereby avoiding the storage and handling of the toxic reagent itself. This approach is central to some of the photo-induced methods discussed later.

Green Chemistry Approaches in the Synthesis of Halogenated N,N-Dimethylacetamides

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated amides, a notable approach involves the chemical recycling of environmentally concerning solvents.

A prime example is the use of tetrachloroethylene (B127269) (TCE), a common industrial solvent, as a starting material. A recently developed photo-on-demand process utilizes TCE as a precursor for the trichloroacetyl group. This method transforms TCE into valuable N-substituted trichloroacetamides through photochemical oxidation, providing a sustainable pathway for its chemical conversion. orgsyn.org By generating the highly toxic trichloroacetyl chloride in situ, the process minimizes risks associated with its transportation and storage, aligning with green chemistry principles.

Exploration of Photo-Induced Synthesis Routes to N-Substituted Trichloroacetamides

Photo-induced reactions offer a powerful tool for organic synthesis, often enabling unique transformations under mild conditions. The synthesis of N-substituted trichloroacetamides, including the target compound, has been successfully achieved through such methods.

A prominent photo-induced route involves the direct synthesis from tetrachloroethylene (TCE) and an amine. In this process, a solution of the amine in TCE is irradiated with a low-pressure mercury lamp at elevated temperatures (over 70 °C) while bubbling oxygen through the mixture. The photochemical oxidation of TCE generates trichloroacetyl chloride (TCAC), which immediately reacts with the amine present in the solution to form the corresponding N-substituted trichloroacetamide in high yields. orgsyn.org

This method has proven to be widely applicable to a variety of amines, including those with low nucleophilicity. orgsyn.org The direct, in-situ generation and reaction of the TCAC intermediate make this a highly efficient one-pot synthesis.

Table 2: Illustrative Conditions for Photo-Induced Synthesis of N-Substituted Trichloroacetamides from TCE

Amine SubstrateTemperatureLight SourceYield
Hexylamine100 °C20 W LPML~97%
Various Amines>70 °CLow-Pressure Mercury LampHigh

Data derived from studies on various N-substituted trichloroacetamides to illustrate the general reaction conditions and effectiveness. orgsyn.org

Chemical Reactivity and Mechanistic Pathways of 2,2,2 Trichloro N,n Dimethylacetamide

Fundamental Reactivity Patterns of the Trichloroacetyl Moiety

The chemical behavior of 2,2,2-Trichloro-N,N-dimethylacetamide is fundamentally dictated by the electronic properties of its trichloroacetyl group. The presence of three highly electronegative chlorine atoms on the alpha-carbon creates a powerful inductive electron-withdrawing effect. This effect polarizes the carbonyl group, rendering the carbonyl carbon significantly electron-deficient and thus a strong electrophilic center.

This inherent electrophilicity is the cornerstone of the compound's reactivity, making it susceptible to attack by a wide range of nucleophiles. The stability of the trichloromethyl anion as a potential leaving group further influences its reaction pathways. Consequently, the trichloroacetyl moiety primarily engages in reactions where the carbonyl carbon serves as the site of nucleophilic attack, leading to addition or substitution products.

Nucleophilic Additions and Substitutions Involving this compound

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for nucleophilic attack. These reactions typically proceed via an addition-elimination mechanism, resulting in the substitution of the dimethylamino group or cleavage of the acyl-N bond.

Common nucleophiles that react with related N-substituted trichloroacetamides include water, alcohols, and amines. For instance, hydrolysis can occur under acidic or basic conditions. While N,N-disubstituted amides are generally resistant to hydrolysis, the presence of the trichloroacetyl group makes the carbonyl carbon more susceptible. wikipedia.orgchemeurope.com In the presence of a strong base, such as sodium hydroxide, N-substituted trichloroacetamides can be hydrolyzed to yield the corresponding amine and trichloroacetate. nih.gov

Reactions with other nucleophiles, such as amines and alcohols, can lead to the formation of new amide or ester linkages, respectively, through the elimination of dimethylamine (B145610). The reaction of N-substituted trichloroacetamides with amines in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can produce N-substituted ureas. chemeo.com

ReactantReagent/ConditionsProduct TypeReference
N-Substituted Trichloroacetamide (B1219227)NaOH(aq), HeatAmine (from deprotection) nih.gov
N-Substituted TrichloroacetamideAmine, DBUN-Substituted Urea chemeo.com
N-Substituted TrichloroacetamideAlcohol, BaseCarbamate chemeo.com

Electrophilic Activations and Transformations Initiated by this compound

Beyond being a simple substrate, the trichloroacetyl group can function to activate molecules for further transformations. A notable example is the use of N-substituted trichloroacetamides as stable precursors to highly reactive isocyanates. chemeo.com Upon treatment with a base, these compounds can eliminate chloroform (B151607) to generate an isocyanate intermediate in situ. chemeo.com

This generated isocyanate is a powerful electrophile that readily reacts with available nucleophiles. For example, its reaction with amines leads to ureas, and with alcohols, it forms carbamates. chemeo.com This strategy allows for the controlled, on-demand generation of isocyanates, avoiding the handling of these often toxic and reactive compounds directly. The reaction is facilitated by the stability of the departing chloroform anion.

Investigations into Rearrangement Reactions and Cascade Processes

While this compound itself is not the primary substrate for major rearrangement reactions, it is structurally related to the products of significant cascade processes, most notably the Overman Rearrangement. wikipedia.org This powerful reaction transforms allylic alcohols into allylic amines through a acs.orgacs.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate (B1259523). wikipedia.org

The process involves two main steps:

Formation of the Trichloroacetimidate: An allylic alcohol reacts with trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong base to form an allylic trichloroacetimidate. wikipedia.org

acs.orgacs.org-Sigmatropic Rearrangement: The intermediate trichloroacetimidate undergoes a thermal or metal-catalyzed acs.orgacs.org-sigmatropic rearrangement to yield an allylic trichloroacetamide. wikipedia.orgchemeurope.com This product is a structural analog of this compound.

The rearrangement proceeds with a clean 1,3-transposition of the functional groups. wikipedia.org The reaction can be catalyzed by transition metals like palladium(II) or mercury(II), which often allows the reaction to proceed at lower temperatures. wikipedia.org

Key Features of the Overman Rearrangement
FeatureDescriptionReference
Starting MaterialAllylic Alcohol wikipedia.org
Key IntermediateAllylic Trichloroacetimidate wikipedia.org
ProductAllylic Trichloroacetamide wikipedia.orgchemeurope.com
Reaction Type acs.orgacs.org-Sigmatropic Rearrangement wikipedia.org
CatalystsThermal or Metal (Pd(II), Hg(II)) wikipedia.org

Role as a Reaction Medium and Catalyst in Complex Organic Transformations

There is limited information in the scientific literature describing this compound serving as a primary solvent or catalyst in complex organic transformations. However, its non-chlorinated parent compound, N,N-dimethylacetamide (DMAc) , is a widely used and important polar aprotic solvent. wikipedia.orgacs.org

DMAc is a high-boiling, water-miscible liquid that is a versatile solvent for a wide range of substances, including polymers and inorganic salts. wikipedia.orgfishersci.com Its chemical properties make it particularly useful in reactions involving strong bases, as it is resistant to hydrolysis under basic conditions. wikipedia.orgchemeurope.com A solution of lithium chloride in DMAc is notably capable of dissolving cellulose, allowing for its characterization by gel permeation chromatography. wikipedia.org While DMAc can act as a reactant to provide various atomic fragments for synthesis, this is less common than its role as a solvent. nih.govresearchgate.net

The physical and chemical properties of this compound differ significantly from DMAc due to the bulky and electron-withdrawing trichloromethyl group, which would affect its solvent capabilities, such as polarity, boiling point, and stability.

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC4H6Cl3NO nih.govnih.gov
Molecular Weight190.45 g/mol nih.govnih.gov
CAS Number7291-33-0 nih.govnih.gov
IUPAC NameThis compound nih.govnih.gov

Applications of 2,2,2 Trichloro N,n Dimethylacetamide in Organic Synthesis

As a Reagent for Trichloroacetylation and Related Acylation Reactions

The primary and most intuitive application of 2,2,2-Trichloro-N,N-dimethylacetamide is as a trichloroacetylating agent. The presence of the trichloromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent for a variety of nucleophiles, including alcohols and amines. This reactivity is analogous to that of other trichloroacetyl donors like trichloroacetyl chloride or trichloroacetic anhydride (B1165640), but the solid, less volatile nature of the amide can offer advantages in handling and reaction control.

Detailed research findings on the widespread use of this compound for trichloroacetylation are not extensively documented in readily accessible literature. However, its structural similarity to other acylating agents suggests its utility in this capacity.

Utility in the Construction of Functionalized Organic Molecules and Intermediates

The reactivity of this compound extends beyond simple acylation, offering pathways to more complex and functionalized organic molecules. The trichloromethyl group can participate in a variety of transformations, making this compound a potential precursor for a range of chemical intermediates.

While specific, widely-cited examples of its use in the construction of complex functionalized molecules are sparse in the literature, the inherent reactivity of the trichloromethyl group points to its potential in this area.

Involvement in Named Reactions and Contemporary Synthetic Strategies

The involvement of this compound in well-established named reactions is not prominently featured in the chemical literature. In contrast, its non-chlorinated counterpart, DMAc, is known to participate as a reactant in various transformations. biosynth.comwikipedia.org The unique steric and electronic properties of the trichlorinated derivative may either hinder its participation in known named reactions or open avenues for new, yet to be discovered, transformations.

Applications in the Synthesis of Specialized Chemical Building Blocks

The structure of this compound makes it a potential precursor for specialized chemical building blocks. The trichloromethyl group can be a handle for further chemical modification or can be incorporated into a final target molecule to impart specific properties. For instance, the trichloromethyl group is a known motif in certain bioactive compounds.

While the direct application of this compound as a starting material for the large-scale synthesis of specialized building blocks is not widely reported, its chemical nature suggests it could be a valuable, albeit niche, reagent for this purpose.

Contributions to the Development of New Synthetic Methodologies

The exploration of the reactivity of less common reagents like this compound can lead to the development of novel synthetic methodologies. The unique combination of a reactive acyl group and a transformable trichloromethyl group in a stable, solid form could be exploited in new reaction discovery.

Currently, there is a lack of significant, published research that explicitly details the contribution of this compound to the development of new, broadly applicable synthetic methodologies.

Analytical and Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,2,2-Trichloro-N,N-dimethylacetamide, offering insights into its atomic connectivity and dynamic conformational behavior, such as the hindered rotation around the amide C-N bond. researchgate.net

The ¹H and ¹³C NMR spectra provide fundamental information for structural verification.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the rapid rotation around the C-N amide bond at room temperature, the two N-methyl groups are chemically equivalent, typically appearing as a single sharp singlet. The exact chemical shift would be influenced by the strong electron-withdrawing effect of the adjacent trichloroacetyl group. In comparison to N,N-dimethylacetamide, where the N-methyl protons appear around 2.9-3.0 ppm, the signal for the trichloro-derivative is expected to be further downfield. chemicalbook.comwashington.edu At lower temperatures, hindered rotation around the C-N bond could lead to the decoalescence of this singlet into two distinct signals, allowing for the study of the rotational energy barrier. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides confirmation of the carbon skeleton. Three distinct signals are anticipated: one for the two equivalent N-methyl carbons, a second for the carbonyl carbon (C=O), and a third for the trichloromethyl carbon (-CCl₃). The chemical shifts for N,N-dimethylacetamide are approximately 35 ppm (N-CH₃), 38 ppm (acetyl-CH₃), and 170 ppm (C=O). chemicalbook.com For this compound, the N-methyl carbon signal would be in a similar region, while the carbonyl carbon and the now-substituted α-carbon (-CCl₃) would be significantly shifted due to the high electronegativity of the chlorine atoms. The -CCl₃ carbon signal is expected in the 90-100 ppm range, and the carbonyl carbon would also be affected, likely appearing in the 160-170 ppm region.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹HN-(CH₃)₂> 3.0Singlet
¹³CN-(C H₃)₂~35-40Quartet
¹³C-C Cl₃~90-100Singlet
¹³CC =O~160-170Singlet

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for probing the electronic environment of the nitrogen atom within the amide functional group. rsc.org For this compound, the ¹⁵N chemical shift provides direct information about the C-N bond character and hybridization. nih.gov The electron-withdrawing nature of the trichloroacetyl group is expected to deshield the nitrogen atom, resulting in a downfield chemical shift compared to simpler amides. spectrabase.com A ¹⁵N NMR spectrum for this compound is noted as being available in the SpectraBase database, acquired on a Bruker WH-90 instrument. nih.gov Such studies, often performed in conjunction with computational analysis, can yield precise data on molecular geometry and electronic structure. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, known as the "Amide I" band. ias.ac.in This band is typically observed in the region of 1650-1700 cm⁻¹. The presence of the electronegative trichloromethyl group generally shifts the C=O stretching frequency to a higher wavenumber compared to unsubstituted amides like N,N-dimethylacetamide. researchgate.net Other significant absorptions include the C-N stretching vibration, N-CH₃ bending, and the characteristic C-Cl stretching frequencies, which typically appear in the 600-800 cm⁻¹ range. A vapor phase IR spectrum for the compound is available for reference. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also a prominent feature in the Raman spectrum. Raman is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds that may be weak or absent in the IR spectrum. A normal coordinate analysis on the related N,N-dimethylacetamide molecule has been performed to assign the various vibrational modes observed in both IR and Raman spectra. ias.ac.in

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Expected Intensity (IR)
C-H StretchN-CH₃2850-3000Medium
Amide I (C=O Stretch)C=O1650-1700Strong
C-N Stretch(O=)C-N1250-1350Medium-Strong
C-Cl Stretch-CCl₃600-800Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. nih.gov

Molecular Weight: The molecular formula of this compound is C₄H₆Cl₃NO, corresponding to a monoisotopic mass of 188.951 Da and an average molecular weight of 190.45 g/mol . nih.govnist.gov

Isotopic Pattern: A key feature in the mass spectrum is the distinctive isotopic pattern of the molecular ion ([M]⁺˙) due to the presence of three chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in an approximate 3:1 natural abundance. This results in a cluster of peaks for the molecular ion and any chlorine-containing fragments, with characteristic intensity ratios (e.g., M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺).

Fragmentation Pattern: Electron ionization (EI) mass spectrometry typically induces extensive fragmentation. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage with loss of a chlorine radical (•Cl) to form an [M-Cl]⁺ ion.

Cleavage of the C-C bond to lose the trichloromethyl radical (•CCl₃), yielding an ion at m/z 72, corresponding to [CH₃CON(CH₃)₂]⁺.

Cleavage of the amide C-N bond, leading to the formation of the [CCl₃CO]⁺ acylium ion and the dimethylamino radical, or the [(CH₃)₂N]⁺ ion at m/z 44.

Mass spectral data for this compound is available in the NIST Mass Spectrometry Data Center. nist.gov

Table 3: Potential Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula
189/191/193/195Molecular Ion[C₄H₆Cl₃NO]⁺˙
117/119[M - (CH₃)₂N]⁺[C₂Cl₃O]⁺
72[M - CCl₃]⁺[C₃H₆NO]⁺
44[N(CH₃)₂]⁺[C₂H₆N]⁺

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, or byproducts, thereby enabling purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing compounds of this polarity. A C18 column with a mobile phase consisting of an acetonitrile-water or methanol-water gradient is typically effective. sielc.comresearchgate.net For mass spectrometry detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com HPLC can provide quantitative information on the purity of a sample by integrating the peak areas. walshmedicalmedia.com

Gas Chromatography (GC): Given its volatility, this compound is also well-suited for analysis by gas chromatography. sigmaaldrich.com A polar capillary column is often used for the separation of amides. shimadzu.com Detection can be achieved using a flame ionization detector (FID) for general-purpose quantification or a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum. walshmedicalmedia.comshimadzu.com Headspace GC can be employed for analyzing residual amounts of the compound in other materials. sigmaaldrich.com

Table 4: Example Chromatographic Conditions for Analysis

TechniqueColumn TypeMobile Phase / Carrier GasDetector
HPLCReverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Gradient of Acetonitrile and Water (with 0.1% Formic Acid)UV (e.g., 210 nm), MS
GCPolar Capillary (e.g., SH-PolarD, 30 m x 0.25 mm, 0.25 µm)HeliumFID, MS

Theoretical and Computational Studies on 2,2,2 Trichloro N,n Dimethylacetamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

No dedicated studies reporting detailed quantum chemical calculations of the molecular structure and electronic properties of 2,2,2-Trichloro-N,N-dimethylacetamide were identified in the available literature. Such calculations would typically involve the use of ab initio or Density Functional Theory (DFT) methods to determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

For the analogous compound, N,N-dimethylacetamide, numerous quantum chemical studies have been performed. These studies provide insights into the planarity of the amide group and the electronic effects of the methyl substituents. For this compound, the introduction of the bulky and highly electronegative trichloromethyl group is expected to significantly influence the molecule's geometry and electronic properties. The strong inductive effect of the chlorine atoms would likely shorten the C-C bond between the carbonyl and the trichloromethyl group and affect the electron density distribution across the entire molecule.

Density Functional Theory (DFT) Investigations of Reactivity and Transition States

Specific DFT investigations into the reactivity and transition states of this compound are not documented in the reviewed literature. DFT studies are a powerful tool for exploring reaction mechanisms, predicting sites of nucleophilic and electrophilic attack, and calculating the energies of transition states.

In the case of this compound, DFT calculations could be employed to study its hydrolysis, aminolysis, or reactions with various nucleophiles and electrophiles. The trichloromethyl group would be a key determinant of its reactivity, likely making the carbonyl carbon more electrophilic compared to N,N-dimethylacetamide.

Conformational Analysis and Rotational Barriers

A detailed conformational analysis and the determination of rotational barriers for this compound have not been specifically reported. The rotation around the C-N amide bond in amides is a classic topic of study due to the partial double bond character of this bond, which results in a significant rotational barrier.

For N,N-dimethylacetamide, the barrier to rotation around the C-N bond has been extensively studied using experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. These studies have established a significant energy barrier, leading to the observation of distinct signals for the two N-methyl groups at room temperature. The introduction of the trichloromethyl group in this compound would be expected to alter this rotational barrier due to steric and electronic effects.

Analysis of Non-Covalent Interactions and Intermolecular Associations

There is a lack of specific research analyzing the non-covalent interactions and intermolecular associations of this compound. Such studies are crucial for understanding the condensed-phase behavior of a compound, including its boiling point, solubility, and crystal packing.

For related molecules, computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis have been used to characterize non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. In this compound, the presence of three chlorine atoms introduces the possibility of halogen bonding, in addition to the dipole-dipole interactions and weak C-H···O hydrogen bonds that would also be present.

Prediction and Interpretation of Spectroscopic Parameters

While experimental spectroscopic data for this compound may exist in various databases, detailed theoretical predictions and interpretations of its spectroscopic parameters (e.g., IR, Raman, NMR spectra) are not available in the scientific literature. Computational methods, particularly DFT, are frequently used to calculate vibrational frequencies and NMR chemical shifts, which can aid in the assignment of experimental spectra.

For instance, the vibrational frequency of the carbonyl (C=O) stretching mode would be of particular interest, as its position is sensitive to the electronic environment. The strong electron-withdrawing nature of the trichloromethyl group would be expected to shift the C=O stretching frequency to a higher wavenumber compared to N,N-dimethylacetamide. Similarly, predicted NMR chemical shifts for the N-methyl protons and the carbons in the molecule would be influenced by the presence of the trichloromethyl group.

Advanced Topics and Emerging Research Avenues

Synthesis and Reactivity of Structural Analogs and Derivatives of 2,2,2-Trichloro-N,N-dimethylacetamide

The synthesis of structural analogs and derivatives of this compound often involves modifications at the acyl group or the N-substituents, leading to a diverse range of chemical properties and reactivities. Key analogs include compounds where the number of chlorine atoms is varied, such as 2-chloro-N,N-dimethylacetamide, or where the N,N-dimethyl group is replaced by other substituents.

Synthesis of Chloroacetamide Analogs: The general and versatile method for synthesizing N-substituted chloroacetamides is the chloroacetylation of a corresponding primary or secondary amine with chloroacetyl chloride or an ester like ethyl chloroacetate. ijpsr.info For instance, N-aryl 2-chloroacetamides are commonly prepared by reacting substituted anilines with chloroacetyl chloride in a suitable solvent like acetic acid or in the presence of a base such as triethylamine. researchgate.nettandfonline.comtandfonline.com This straightforward nucleophilic acyl substitution allows for the creation of a wide library of derivatives. researchgate.net

The reactivity of these compounds is largely dictated by the chloroacetyl group. The chlorine atom is a good leaving group, making these compounds valuable synthons for nucleophilic substitution reactions. They react readily with various nucleophiles, including those based on oxygen, nitrogen, and sulfur, which allows for the construction of more complex molecules and heterocyclic systems like thiazolidine-4-ones. researchgate.nettandfonline.comtandfonline.com

Reactivity of Trichloroacetamide (B1219227) Derivatives: Derivatives such as N-alkenyl-tethered trichloroacetamides are important precursors for synthesizing nitrogen-containing heterocycles, particularly lactams. ub.edu The trichloromethyl group is a key functional handle for initiating radical reactions. Under the influence of metal catalysts (like copper or ruthenium) or radical initiators, these compounds undergo Atom Transfer Radical Cyclization (ATRC). researchgate.netnih.gov In this process, a halogen atom is abstracted to form an electrophilic carbon-centered radical, which can then cyclize onto the tethered alkene. ub.edu This methodology provides an efficient route to highly functionalized γ- and δ-lactams, which are important structural motifs in medicinal chemistry. nih.gov The reaction rates can be significantly enhanced through techniques like microwave activation. nih.gov

Table 1: Synthesis Methods for N-Substituted Chloroacetamide Derivatives
Derivative TypeReactantsReaction ConditionsReference
N-Aryl 2-chloroacetamidesSubstituted Aniline + Chloroacetyl ChlorideAcetic acid or Benzene/Triethylamine researchgate.nettandfonline.com
N-(4-Acetylphenyl)-2-chloroacetamide4-Aminoacetophenone + Chloroacetyl ChlorideDichloromethane/Triethylamine researchgate.net
N-Alkyl/Aryl 2-chloroacetamidesAliphatic/Aromatic Amine + Chloroacetyl ChlorideStirring at room temperature ijpsr.info
N-Cyclohexyl-2,2,2-trichloroacetamideCyclohexylamine + Tetrachloroethylene (B127269)UV light, O₂, 70°C acs.org

Stereochemical Control and Asymmetric Induction in Reactions Involving the Compound

Stereochemical control in reactions involving trichloroacetamide derivatives is an area of active research, particularly in the synthesis of complex cyclic molecules. While information on asymmetric induction directly involving this compound is limited, studies on its structural derivatives provide significant insights into the governing stereochemical principles.

A notable example is the diastereoselective Atom Transfer Radical Cyclization (ATRC) of N-substituted N-allyl-trichloroacetamides. ub.edu In these reactions, the stereochemical outcome of the cyclization to form γ-lactams is influenced by the nature of the substituent on the nitrogen atom and the reaction temperature. The formation of cis- and trans-β,γ-dialkyl γ-lactams can be controlled, with lower temperatures generally favoring higher diastereoselectivity. ub.edu For instance, the ATRC of N-alkenyl-tethered trichloroacetamides catalyzed by RuCl₂(PPh₃)₃ can proceed with complete diastereoselectivity, yielding single isomers of complex bicyclic scaffolds like indole derivatives. nih.gov

The mechanism of stereocontrol in these radical cyclizations is complex. For N-alkenyl-N-benzyl α-haloacetamides with high rotational barriers around the N-alkenyl bond, the regiochemistry of the cyclization is precisely controlled, leading to the formation of highly functionalized γ-lactams through a 5-endo-trig radical-polar crossover process. researchgate.net This indicates that conformational constraints in the substrate play a crucial role in directing the stereochemical pathway of the reaction. While these examples utilize derivatives, they establish that the trichloroacetamide functional group is compatible with and can participate in reactions where stereochemistry is a critical factor.

Integration within Polymer Science and Advanced Materials Research as a Reagent or Solvent

While direct applications of this compound in polymer science are not extensively documented, the properties of its parent compound, N,N-dimethylacetamide (DMAc), and related derivatives suggest its potential utility. DMAc is a powerful polar aprotic solvent widely used in the polymer industry for its ability to dissolve high molecular-weight polymers and synthetic resins, such as those used in the manufacture of acrylic and polyamide fibers. wikipedia.org

Given its structural similarity, this compound is expected to possess strong solvent properties, although its applications may be more specialized due to the presence of the trichloromethyl group. This functional group can influence solubility parameters and interactions with polymer chains.

More directly, derivatives of trichloroacetamide have been utilized as reagents in the synthesis of advanced materials. A pertinent example is the photo-on-demand synthesis of N-substituted trichloroacetamides from tetrachloroethylene and various amines. acs.org These resulting trichloroacetamides serve as precursors for conversion into ureas, carbamates, and, significantly, polyurethanes. acs.org This demonstrates a pathway where the trichloroacetamide moiety is integral to the formation of monomer units that are subsequently polymerized, highlighting its role as a reactive intermediate in materials synthesis.

Exploration of this compound in Catalysis and Organocatalysis

The exploration of this compound in the field of catalysis is primarily centered on its role as a substrate or precursor in reactions that require a catalyst, rather than acting as a catalyst itself. The trichloromethyl group is a versatile functional handle for metal-catalyzed radical reactions.

As discussed previously, Atom Transfer Radical Cyclization (ATRC) of N-alkenyl trichloroacetamides is a powerful method for C-C bond formation. nih.gov These reactions are typically catalyzed by transition metal complexes, with ruthenium(II) and copper(I) compounds being the most common. ub.eduresearchgate.net For example, the complex RuCl₂(PPh₃)₃ is an effective catalyst for the cyclization of tethered alkenyl trichloroacetamides to produce γ- and δ-lactams. nih.gov Similarly, copper(I) chloride, often used with bidentate amine ligands like bipyridine, catalyzes these transformations, allowing reactions to proceed at lower temperatures. ub.edu

In contrast, the non-chlorinated analog, N,N-dimethylacetamide (DMAc), has been reported to act as a catalyst in various reactions, including cyclization, halogenation, and alkylation, where it can increase the yield of the main products. chemicalbook.com However, similar catalytic activity has not been documented for this compound. Its chemical properties, particularly the electron-withdrawing nature of the CCl₃ group, are substantially different from DMAc, making it less likely to function as a catalyst in the same manner.

Environmental Fate and Mechanistic Degradation Studies in Chemical Systems (excluding ecotoxicity and safety profiles)

The environmental fate of this compound in chemical systems is primarily governed by its susceptibility to hydrolysis and other degradation pathways. Studies on analogous chloroacetamide and dichloroacetamide compounds, particularly herbicides, provide significant insight into the likely transformation mechanisms.

Hydrolysis: Hydrolysis is a key degradation pathway for chloroacetamides in aqueous environments. The reaction can be mediated by both acidic and basic conditions. researchgate.netsemanticscholar.org

Base-mediated hydrolysis typically proceeds through a bimolecular nucleophilic substitution (S_N_2) reaction. The hydroxide ion (OH⁻) attacks the α-carbon, displacing a chloride ion to form a hydroxy-substituted derivative. acs.org In some cases, cleavage of the amide bond can also occur. researchgate.netacs.org

Acid-mediated hydrolysis can be more complex, often resulting in the cleavage of the amide bond. semanticscholar.orgacs.org For dichloroacetamide safeners, acid-mediated pathways have been shown to lead to the formation of dichloroacetic acid and the corresponding amine derivative. acs.org

The rate and mechanism of hydrolysis are highly dependent on the compound's specific structure and the pH of the system. researchgate.netacs.org For trichloroacetamides, reductive dechlorination can also be a competing pathway alongside nucleophilic substitution. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Applications

Academic exploration specifically focused on 2,2,2-Trichloro-N,N-dimethylacetamide has been modest. Its primary characterization is found in chemical databases which provide foundational physicochemical properties.

The synthesis of related, though not identical, compounds offers some insight. For instance, the preparation of N,N-dimethylacetamide (DMAc) is well-documented, typically involving the reaction of dimethylamine (B145610) with acetic anhydride (B1165640) or acetic acid. acs.org It is plausible that the synthesis of this compound would involve a reaction between dimethylamine and a trichloroacetylating agent, such as trichloroacetyl chloride or trichloroacetic acid. However, specific, optimized synthetic methodologies and their associated yields for this particular chlorinated amide are not widely reported in academic literature.

In terms of applications, while DMAc is a versatile solvent in various industries, including polymers and pharmaceuticals, the specific utility of its trichlorinated counterpart is not well-defined. chemicalbook.com There is an indication that it may be used as a reference standard in pharmaceutical testing, but extensive details on this application are not available. mdpi.com The presence of the trichloromethyl group suggests potential for unique reactivity compared to DMAc, possibly in the realm of organic synthesis as a reagent or building block, but this remains an area of underexplored potential.

Interactive Table of Physicochemical Properties

PropertyValueSource
IUPAC NameThis compoundPubChem nih.gov
Molecular FormulaC4H6Cl3NOPubChem nih.gov
Molecular Weight190.456 g/mol NIST WebBook nist.gov
CAS Number7291-33-0PubChem nih.gov
InChIKeyWGBMKQSRUSKSOM-UHFFFAOYSA-NNIST WebBook nist.gov

Identification of Remaining Research Challenges and Open Questions

The current body of knowledge on this compound is marked by several significant gaps, presenting numerous challenges and open questions for the scientific community.

Furthermore, its potential applications are largely speculative. Key questions that need to be addressed include:

In what specific chemical transformations can this compound serve as a superior reagent or solvent compared to existing options?

Does the presence of the trichloromethyl group impart any useful biological or material properties that are absent in DMAc?

What are the decomposition pathways of this compound under various conditions, and what are the potential environmental and toxicological implications of its use?

The lack of comprehensive spectroscopic and analytical data beyond basic mass spectrometry and infrared spectra also poses a challenge for its identification and characterization in complex mixtures.

Future Directions for Fundamental and Applied Research on this compound

To address the existing knowledge deficit, future research should be multi-pronged, encompassing both fundamental and applied aspects.

Fundamental Research:

Synthesis and Characterization: A systematic investigation into the synthesis of this compound is warranted. This should include optimization of reaction conditions, exploration of different synthetic routes, and a thorough characterization of the final product using modern analytical techniques such as multinuclear NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry.

Reactivity Studies: Detailed studies on the reactivity of the compound are crucial. This could involve exploring its utility as a trichloroacetylating agent, its stability in the presence of strong acids and bases, and its potential to participate in various organic reactions. Comparative studies with DMAc would be particularly insightful in highlighting the electronic and steric effects of the trichloromethyl group.

Computational Modeling: Quantum chemical calculations could provide valuable insights into the electronic structure, conformational preferences, and spectroscopic properties of this compound. These theoretical studies can complement experimental findings and guide future research.

Applied Research:

Screening for Novel Applications: The compound should be screened for potential applications in areas where the trichloromethyl group might be advantageous. This could include its use as a derivatizing agent in analytical chemistry, as a building block in the synthesis of agrochemicals or pharmaceuticals, or as a component in novel polymer systems.

Material Science: The potential for this compound to act as a solvent or additive in the formulation of new materials could be explored. Its unique polarity and potential for specific interactions could lead to the development of materials with novel properties.

Q & A

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : FT-IR spectroscopy is essential for identifying functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ and C-Cl vibrations at ~600–800 cm⁻¹). Compare experimental spectra with theoretical DFT-generated spectra to validate structural assignments . Complement with ¹H/¹³C NMR to confirm methyl group environments and chlorine substitution patterns.

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential skin/eye irritation and respiratory hazards. Avoid contact with oxidizers or open flames, as chloroacetamides may decompose into toxic gases (e.g., HCl, CO). Store in a cool, dry area away from incompatible substances .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data for this compound?

  • Methodological Answer : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl⋯H or C=O⋯H contacts) that may influence experimental FT-IR or NMR shifts . Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to simulate vibrational spectra and compare with experimental results. Adjust computational parameters (e.g., solvent effects, basis sets) to minimize deviations.

Q. What mechanistic insights explain by-product formation during the synthesis of this compound?

  • Methodological Answer : By-products may arise from incomplete substitution (e.g., residual chloro groups) or hydrolysis under aqueous conditions. Conduct kinetic studies (e.g., in situ IR monitoring) to track intermediate formation. Isotopic labeling (e.g., ¹⁸O in H₂O) can identify hydrolysis pathways. Optimize reaction pH and solvent polarity to suppress competing reactions .

Q. How do solvent properties influence the reaction efficiency and stability of this compound?

  • Methodological Answer : Solvents with high surface energy (e.g., N,N-dimethylacetamide, γ-butyrolactone) enhance solubility and stabilize intermediates by reducing aggregation. Test solvents with varying dielectric constants (ε) to correlate polarity with reaction rate. For stability studies, assess degradation kinetics in protic vs. aprotic solvents using HPLC or GC-MS .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer : Verify purity via HPLC (>98%) and recrystallize using ethanol or ethyl acetate to remove impurities. Cross-reference with high-quality databases (e.g., PubChem, ECHA) and replicate experiments under standardized conditions. If computational data conflict, re-optimize molecular geometry using crystallographic data (e.g., single-crystal X-ray) .

Tables for Key Data

Property Value/Technique Reference
Boiling Point98–100°C (15 hPa)
FT-IR C=O Stretch~1680 cm⁻¹ (experimental)
Solubility in Water27160 mg/L (25°C, estimated)
Hazard ClassificationSkin/Eye Irritant, Flammable

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.